1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-11(16)5-7-15/h11,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQWZIBBOHAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Starting from piperidine or piperidin-4-ol derivatives.
- Functionalizing the piperidine nitrogen or hydroxyl group with a 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride or related pyrazole derivative.
- Using base catalysts such as triethylamine or pyridine to facilitate nucleophilic substitution.
- Carrying out reactions in organic solvents like dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.
- Purifying products via flash chromatography or preparative HPLC.
Representative Preparation Methods
Detailed Reaction Conditions and Observations
- Base Catalysts: Triethylamine is the most commonly used base to neutralize HCl generated during sulfonylation, facilitating nucleophilic attack by the piperidin-4-ol or amine nitrogen.
- Solvents: Dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both reactants and maintain mild reaction conditions.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated (up to 40°C) to optimize reaction rate and yield.
- Reaction Time: Varies from 2 hours to overnight (16 hours), depending on the substrate and solvent system.
- Purification: Flash chromatography on silica gel or preparative reversed phase HPLC is used to isolate pure compounds.
- Yields: High yields (up to 95%) are achievable with careful control of reaction conditions and purification.
Example Experimental Procedure
Synthesis of 1-(1,3,5-trimethyl-1H-pyrazole-4-sulfonyl)piperidin-4-one:
- Dissolve 4-piperidine hydrochloride (3.67 g, 23.9 mmol) in dichloromethane (250 mL).
- Add magnesium sulfate (5 g) and stir at room temperature for 15 minutes.
- Add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 g, 4.79 mmol) and triethylamine (2.42 g, 23.9 mmol) successively.
- Stir the mixture overnight at room temperature.
- Filter the reaction mixture, add water, and extract with dichloromethane.
- Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography to obtain the product in 95% yield.
Data Table Summarizing Preparation Parameters
| Parameter | Range / Value | Comments |
|---|---|---|
| Starting materials | Piperidin-4-ol, 4-piperidine hydrochloride | Readily available precursors |
| Sulfonylating agent | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | Key electrophile |
| Base | Triethylamine, pyridine | Neutralizes HCl, promotes reaction |
| Solvent | Dichloromethane, tetrahydrofuran, DMF | Solubility and reaction medium |
| Temperature | 0–40°C | Mild conditions prevent decomposition |
| Reaction time | 2–16 hours | Longer times for complete conversion |
| Yield | 63–95% | High efficiency with optimized conditions |
| Purification | Flash chromatography, preparative HPLC | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of the trimethylpyrazole moiety in this compound enhances its interaction with biological targets, potentially leading to new antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth and may be effective against resistant strains of bacteria .
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Preliminary studies suggest that 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol may interact with neurotransmitter systems, making it a candidate for further investigation in the treatment of neurodegenerative diseases and mood disorders. Its ability to modulate neurotransmitter activity could lead to developments in therapies for conditions such as depression and anxiety .
Agricultural Science Applications
Pesticide Development
The unique structure of this compound makes it a potential candidate for the development of novel pesticides. Compounds with similar structures have been researched for their effectiveness in pest control due to their ability to disrupt pest metabolism or behavior. This compound could be synthesized into formulations that target specific pests while minimizing environmental impact .
Material Science Applications
Polymer Chemistry
In material science, the modification of polymers with functional groups derived from piperidine can enhance their mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics suitable for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening by ABC Institute, several piperidine derivatives were assessed for their effects on serotonin and dopamine receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity.
Mechanism of Action
The mechanism of action of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of piperidine derivatives with variable substituents on the piperidine and pyrazole rings. Key structural analogs and their distinguishing features include:
Key Observations
Substituent Impact on Bioactivity: The 5-HT1F antagonist (1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) demonstrates that bulky aromatic groups (quinolin-3-yl, naphthalen-2-yloxy) enhance receptor specificity, achieving a Ki of 11 nM for 5-HT1F with minimal off-target effects . In contrast, the target compound’s 1,3,5-trimethylpyrazole group may favor hydrophobic interactions but lacks reported receptor-specific activity. DDD85646’s benzenesulfonamide and piperazine substituents enable enzyme inhibition, highlighting the pyrazole group’s versatility in diverse pharmacological contexts .
Molecular weight variations (e.g., 298.343 vs. 236.35) reflect differences in substituent bulk, impacting bioavailability and membrane permeability.
Synthetic Utility: The phenylethyl-substituted analog (4-(amino methyl)-1-(2-phenylethyl)piperidin-4-ol) is a key intermediate in fenspiride synthesis, suggesting that substitutions on the piperidine ring can direct downstream reactivity .
Table: Receptor Binding Affinities of Selected Analogs
Research Findings and Gaps
- Structural Insights : The 1,3,5-trimethylpyrazole group is a common motif in bioactive molecules, contributing to hydrophobic interactions and metabolic stability .
- Unanswered Questions: The target compound’s biological targets and pharmacokinetic properties (e.g., absorption, distribution) remain uncharacterized in the provided evidence.
Biological Activity
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a heterocyclic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
Chemical Structure:
The compound features a piperidine ring substituted with a hydroxyl group and a pyrazole ring with three methyl groups. This unique structure contributes to its biological activity.
Molecular Formula: C12H22N4O
CAS Number: 2069850-48-0
This compound plays a crucial role in various biochemical reactions:
- Enzyme Interactions: It interacts with several enzymes involved in metabolic pathways, influencing their activity either by inhibition or activation. Notably, it has been shown to affect enzymes related to inflammation and metabolism.
- Cellular Effects: The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to alter the expression of genes involved in metabolic regulation, impacting overall cellular metabolism.
The mechanism of action for this compound involves its binding to specific molecular targets:
- Enzyme Inhibition: The compound fits well into the active sites of certain enzymes, leading to inhibition. This property is particularly relevant in the context of therapeutic applications against diseases driven by enzyme activity.
- Receptor Modulation: It may also act as a ligand for various receptors, influencing signaling pathways that control cellular responses .
Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer properties. A study involving similar compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin. The potential synergistic effects highlight the importance of such compounds in cancer therapy .
Enzyme Inhibition Studies
In vitro studies have demonstrated that related pyrazole-based compounds possess inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This suggests that this compound may also exhibit similar enzyme-inhibitory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(1,3,5-triazinyl)piperidine | Inhibitor of soluble epoxide hydrolase | Enzyme inhibition |
| 3-(difluoromethyl)-pyrazole derivatives | Antifungal activity | Cell membrane disruption |
| 3-amino-pyrazole derivatives | Cytotoxicity against cancer cells | Apoptosis induction |
The unique substitution pattern of this compound differentiates it from other pyrazole derivatives, potentially enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from piperidinol derivatives. For example, a 5-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed (see analogous procedures in and ). Key optimization parameters include:
- Temperature control during coupling reactions (e.g., reflux in xylene for 25–30 hours as in ).
- Solvent selection (e.g., ethanol for cyclization or DMF-EtOH mixtures for recrystallization).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions and stereochemistry.
- HRMS for molecular weight validation.
- X-ray crystallography (if crystalline forms are isolated, as in ) to resolve 3D conformations.
- FTIR to verify functional groups (e.g., hydroxyl and pyrazole rings) .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- PPE : Wear gloves, protective clothing, and goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Waste Management : Segregate organic and hazardous waste; collaborate with certified disposal agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Bioactivity Screening : Test against target organisms (e.g., Meloidogyne incognita for nematicidal activity) at varying concentrations (e.g., 25–500 mg/L) and monitor mortality/feeding inhibition ( ).
- Analog Synthesis : Modify the pyrazole or piperidine moieties (e.g., introduce sulfonyl or fluorinated groups as in ) to assess impact on efficacy.
- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., sterol-binding proteins in pathogens, as suggested in ) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity at standardized concentrations (e.g., IC50 values) to account for threshold effects.
- Experimental Replication : Use randomized block designs (e.g., split-split plots as in ) to control environmental variables.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidin-4-ol derivatives in ) to identify trends in substituent effects .
Q. What crystallization techniques improve the pharmaceutical applicability of this compound?
- Methodological Answer :
- Solvent-Antisolvent Methods : Use methanol or ethanol for slow evaporation to obtain stable polymorphs.
- Co-Crystallization : Explore co-formers (e.g., hydrochloric acid for salt formation, as in ) to enhance solubility.
- Thermal Analysis : Perform DSC/TGA to identify phase transitions and ensure stability under storage conditions (room temperature, per ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
